molecular formula C15H20NO6P B013744 4-Methylumbelliferyl Phosphocholine CAS No. 97055-84-0

4-Methylumbelliferyl Phosphocholine

Cat. No. B013744
CAS RN: 97055-84-0
M. Wt: 341.3 g/mol
InChI Key: XFDMHBWTKCGCSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-methylumbelliferone derivatives, including phosphocholine variants, often involves the reaction of 4-methylumbelliferone with other chemical entities to introduce specific functional groups that confer desired properties, such as increased solubility or enhanced fluorescence. For example, the synthesis of 4-methylumbelliferyl α-ketoside of N-acetylneuraminic acid was achieved by reacting the sodium salt of 4-methylumbelliferone with the 2-chloro-2-deoxy derivative of peracetylated methyl N-acetylneuraminate, followed by various purification steps (Myers et al., 1980).

Molecular Structure Analysis

The molecular structure of 4-methylumbelliferyl phosphocholine and its derivatives is characterized by the presence of the 4-methylumbelliferone backbone, which is crucial for its fluorescent properties. Advanced spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) are used for characterizing these compounds, providing detailed insights into their structural attributes and confirming the success of synthesis processes (Al-Majedy et al., 2016).

Scientific Research Applications

  • It is used for studying cellulolytic enzymes, providing a sensitive detection method and assisting in examining binding sites, association modes, and binding kinetics (Tilbeurgh et al., 1988).

  • The compound plays a role in determining galactose-6-sulphate sulphatase activity in patients with Morquio disease type A (MPS IV A) (van Diggelen et al., 1990).

  • It is utilized as a fluorogenic macromolecular substrate for sensitive assays of proteinase activity (Khalfan et al., 1983).

  • The compound is effective in detecting homozygotes for lysosomal diseases involving glycosidases (Annunziata & Dimatteo, 1978).

  • 4-Methylumbelliferyl phenylphosphonate, a derivative, is used in zymogram methods for detecting phosphohydrolases on gels (Hawley et al., 1983).

  • It aids in the rapid detection of fecal water pollution and assessing the impact of sewage discharge in coastal waters (Fiksdal et al., 1994).

  • The compound shows promise for rapidly detecting yeast enzymes like acid phosphatase, glucosidase, and pyrophosphate diesterase (Bobey & Ederer, 1981).

  • It is used in fluorescence assays for simultaneous determination of arylsulphatases A and B in leucocytes, which is useful for diagnosing metachromatic leucodystrophy (Christomanou & Sandhoff, 1977).

  • 4-Methylumbelliferyl-labelled enzyme substrates help in detecting and quantifying fungal biomass through chitinase and cellulase activities (Miller et al., 1998).

  • It serves as a spectrofluorimetric titrant for determining the operational molarity of enzyme solutions (Jameson et al., 1971).

Safety And Hazards

In case of fire, it is recommended to wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear5. Thermal decomposition can lead to the release of irritating gases and vapors5.


properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20NO6P/c1-11-9-15(17)21-14-10-12(5-6-13(11)14)22-23(18,19)20-8-7-16(2,3)4/h5-6,9-10H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDMHBWTKCGCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914194
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl Phosphocholine

CAS RN

97055-84-0
Record name 4-Methylumbelliferyl phosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097055840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
P Kovács, G Csaba - Bioscience reports, 1999 - Springer
… Tetrahymena homogenate induced marked methylumbelliferon release from 4methylumbelliferyl phosphocholine substrate in pH 4.5 acetate buffer in a timedependent manner, which …
RB Cruz - 2004 - search.proquest.com
… 13 In this study, an assay using a synthetic phosphodiester substrate, 4-methylumbelliferyl phosphocholine (4-MUPC), is examined for its ability to detect the presence of PLC. Figure 2 …
C Wyss, BK Choi, P Schüpbach… - … of Systematic and …, 1999 - microbiologyresearch.org
… A fluorometric assay was developed using a 1 : 1 mixture of cell suspension and a solution of 10 pg ml-l of the water-soluble substrate analogue 4-methylumbelliferyl phosphocholine (…
Number of citations: 77 www.microbiologyresearch.org
KM Ella, C Qi, JW Dolan, RP Thompson… - Archives of biochemistry …, 1997 - Elsevier
… The compound 4-methylumbelliferyl phosphocholine is hydrolyzed to a fluorescent product by PLCs and by a mammalian acid sphingomyelinase (42). This substrate was extensively …
RA Toler - 1998 - search.proquest.com
… Phospholipase Assay Phospholipase activity was measured by placing 100-300 p.1 samples into tubes containing 5 |il of the substrate 4-methylumbelliferyl-phosphocholine (4MU-PC …
LK Robert, LM Lucio‐Gough, CA Goode… - Molecular …, 1999 - Wiley Online Library
… or solubilized egg samples (100–150 µL) in a total volume of 500 µL of 10 mM HEPES buffer (pH 7.5) containing 5 µl of the fluorogenic substrate 4-methylumbelliferylphosphocholine (…
C Malaplate-Armand, S Florent-Béchard, I Youssef… - Neurobiology of …, 2006 - Elsevier
… Sphingomyelinase activities were measured fluorimetrically with the substrate 6-hexadecanoylamino-4-methylumbelliferyl phosphocholine (HMU-P-Chol; Moscerdam Substrates) as …
C Desbène, C Malaplate-Armand, I Youssef… - Neurobiology of …, 2012 - Elsevier
Soluble beta-amyloid (Aβ) oligomers are considered to putatively play a critical role in the early synapse loss and cognitive impairment observed in Alzheimer's disease. We previously …

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